molecular formula C11H13ClN2O2 B1445552 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride CAS No. 475152-31-9

7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride

Cat. No. B1445552
M. Wt: 240.68 g/mol
InChI Key: LECFLCMZSBVBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one hydrochloride is a chemical compound with the molecular formula C11H13ClN2O2 . It has an average mass of 240.686 Da and a monoisotopic mass of 240.066559 Da .


Synthesis Analysis

The synthesis of this compound is related to crystalline forms of the compound 2’- (7,7- dirnethyl-1’H,7H-spiro [furo [3,4-b]pyridine-5,4’-piperidin]-1’-yl)-1,3- dihydro-4’H-spiro [indene-2,5’- [1,3]oxazol]-4’-one (formula I) as well as to processes for the preparation of the compound .


Molecular Structure Analysis

The molecular structure of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one hydrochloride is characterized by a spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one core .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one hydrochloride are characterized by its molecular formula C11H13ClN2O2, average mass 240.686 Da, and monoisotopic mass 240.066559 Da . Further details about its boiling point, melting point, and density are not available in the current resources .

Scientific Research Applications

1. Potential Antidepressant Properties

A series of 1-arylspiro[indoline-3,4'-piperidine]s, structurally related to 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride, was synthesized and evaluated for potential antidepressant activity. Compounds with an ortho substituent on the pendant aromatic ring, similar to the chemical structure , showed significant activity in animal models, suggesting a profile atypical of tricyclic antidepressants (Ong et al., 1983).

2. Neuroprotective Effects

Compounds structurally related to 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride have shown neuroprotective effects in various models. NS-7, a Na+/Ca2+ channel blocker structurally related to the compound , demonstrated significant neuroprotective effects in models of cerebral ischemia, suggesting potential applications in treating cognitive and behavioral dysfunctions associated with chronic cerebral ischemia (Aoki et al., 2001).

3. Potential Antipsychotic Properties

Structural analogs of 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride have been evaluated for antipsychotic properties. One study synthesized and evaluated derivatives of 2-oxooctahydroimidazo[1,2-alpha]pyridine-3-spiro-4'-piperidine for antiapomorphine activity, indicating potential antipsychotic properties (Tashiro et al., 1989).

4. Antihypertensive Activity

The basic ring system of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, a compound class related to the chemical , was synthesized and evaluated for antihypertensive activity. The most active compound in this series may act through both central and peripheral mechanisms, indicating potential applications in hypertension management (Clark et al., 1983).

properties

IUPAC Name

spiro[furo[3,4-b]pyridine-5,4'-piperidine]-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-10-9-8(2-1-5-13-9)11(15-10)3-6-12-7-4-11;/h1-2,5,12H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECFLCMZSBVBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=O)O2)N=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743566
Record name 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride

CAS RN

475152-31-9
Record name Spiro[furo[3,4-b]pyridine-5(7H),4′-piperidin]-7-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475152-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride
Reactant of Route 2
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride
Reactant of Route 3
Reactant of Route 3
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride
Reactant of Route 4
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride
Reactant of Route 5
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride
Reactant of Route 6
Reactant of Route 6
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.